1,5-Heptadiene, 3,3,6-trimethyl-
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Overview
Description
1,5-Heptadiene, 3,3,6-trimethyl- is an organic compound with the molecular formula C₁₀H₁₈ and a molecular weight of 138.2499 g/mol . It is also known by other names such as 2,5,5-Trimethyl-2,6-heptadiene . This compound is a type of monoterpenoid, which is a subclass of terpenes consisting of two isoprene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadiene, 3,3,6-trimethyl- can be achieved through various organic reactions. One common method involves the reaction of allylic chlorides with suitable reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1,5-Heptadiene, 3,3,6-trimethyl- may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from other reaction by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-Heptadiene, 3,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
Scientific Research Applications
1,5-Heptadiene, 3,3,6-trimethyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Heptadiene, 3,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,5-Heptadiene, 3,3,6-trimethyl- can be compared with other similar compounds such as:
- 2,5,5-Trimethyl-2,6-heptadiene
- 3,3,6-Trimethyl-1,5-heptadiene
- 2,3,6-Trimethyl-1,6-heptadiene
These compounds share similar structural features but may differ in their chemical properties and reactivity. The uniqueness of 1,5-Heptadiene, 3,3,6-trimethyl- lies in its specific arrangement of atoms and the resulting chemical behavior .
Properties
IUPAC Name |
3,3,6-trimethylhepta-1,5-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-6-10(4,5)8-7-9(2)3/h6-7H,1,8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAGAKKBZWYBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334441 |
Source
|
Record name | 1,5-Heptadiene, 3,3,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-63-4 |
Source
|
Record name | 1,5-Heptadiene, 3,3,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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